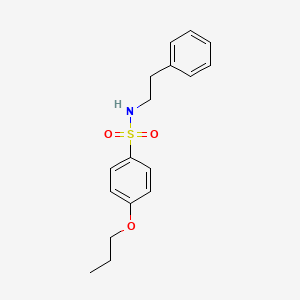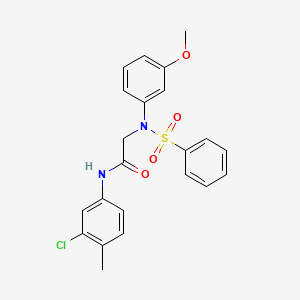![molecular formula C16H13BrN2O2 B4963684 N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B4963684.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide, commonly known as BRD0705, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRD0705 is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Scientific Research Applications
BRD0705 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the activity of N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide proteins, which are involved in the regulation of gene expression. This compound proteins are known to play a critical role in the development of cancer and other diseases, making them attractive targets for drug development.
Mechanism of Action
BRD0705 exerts its pharmacological effects by inhibiting the activity of N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide proteins, specifically BRD4. This compound proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. BRD0705 binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and inhibiting the recruitment of transcriptional machinery to specific genes. This leads to the downregulation of gene expression and the inhibition of cell proliferation.
Biochemical and Physiological Effects
BRD0705 has been shown to have potent anti-proliferative effects in various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, BRD0705 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Advantages and Limitations for Lab Experiments
BRD0705 has several advantages for use in lab experiments. The compound has a high potency and selectivity for N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide proteins, making it an ideal tool for studying the role of these proteins in various diseases. In addition, the compound is relatively easy to synthesize, making it readily available for research purposes.
However, there are also some limitations to the use of BRD0705 in lab experiments. The compound has poor solubility in aqueous solutions, making it difficult to administer in vivo. In addition, the compound has a short half-life, requiring frequent dosing to maintain therapeutic concentrations.
Future Directions
There are several future directions for the research and development of BRD0705. One potential application is in the treatment of cancer, where the compound has shown promising results in preclinical studies. Further research is needed to determine the safety and efficacy of the compound in clinical trials.
Another potential application is in the treatment of inflammatory diseases, where the compound has been shown to have anti-inflammatory effects. Further research is needed to determine the potential of the compound in the treatment of various inflammatory diseases.
Finally, the development of novel N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide inhibitors with improved pharmacokinetic properties is an area of active research. These compounds may have improved solubility and longer half-lives, making them more suitable for clinical use.
Conclusion
In conclusion, BRD0705 is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to have potent anti-proliferative and anti-inflammatory effects, making it a promising candidate for the treatment of various diseases. Further research is needed to determine the safety and efficacy of the compound in clinical trials and to develop novel this compound inhibitors with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of BRD0705 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 3-bromo-4-fluoroaniline with ethyl 2-phenylacrylate, followed by the addition of a carbamate protecting group to the resulting imine. The final step involves the deprotection of the carbamate group to yield the final product, BRD0705.
properties
IUPAC Name |
N-[(Z)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-8-4-7-12(10-13)16(21)19-14(15(18)20)9-11-5-2-1-3-6-11/h1-10H,(H2,18,20)(H,19,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHAROQGFCVAN-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)N)\NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4963617.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B4963631.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4963636.png)

![N-[(4-bromophenyl)(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-nitroaniline](/img/structure/B4963649.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B4963658.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-methylphenyl)amino]-2-propanol}](/img/structure/B4963659.png)
![5-(4-methylphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963669.png)


![4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4963706.png)
![N-cyclopropyl-4-methoxy-2-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B4963709.png)